![molecular formula C18H18N4O2 B2385592 3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol CAS No. 881432-54-8](/img/structure/B2385592.png)

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

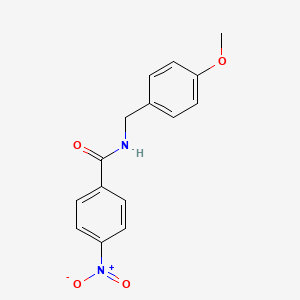

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. The structure suggests that it has both phenyl and ethoxy groups attached to it .

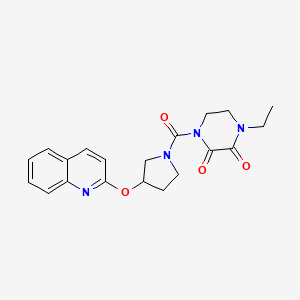

Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine core, with additional groups attached at the 3, 6, and 5 positions. The ethoxyphenyl group would be at the 3 position, the methylphenyl group at the 6 position, and a hydroxyl group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the presence of the polar hydroxyl and ethoxy groups, and the nonpolar phenyl and methyl groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

Researchers have synthesized various 1,2,4-triazole derivatives, including those similar to "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol", and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial potential of novel 1,2,4-triazole derivatives, finding some compounds exhibited good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Fandaklı et al. (2012) reported on the antimicrobial activity of Mannich bases derived from 1,2,4-triazol-3-ones, noting good activity against certain microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, & Demirbaş, 2012).

Chemical Synthesis Techniques

The synthesis of compounds structurally related to "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol" involves complex chemical reactions. Kurasawa et al. (1988) described the transformation of 1,5-benzoxazepines into spirobenzoxazoles, showcasing the versatility of triazine derivatives in synthesizing heterocyclic compounds (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988). Salerno et al. (2004) focused on creating 5-phenyl[1,2,4]triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating the potential for developing novel therapeutic agents (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).

Drug Development and Evaluation

Certain derivatives of "3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol" have been synthesized and evaluated for their potential as anticancer agents. For example, Badrey and Gomha (2012) reported on triazine and triazepine derivatives as potential anti-tumor agents, demonstrating the chemical's versatility in drug development (Badrey & Gomha, 2012).

Wirkmechanismus

Target of Action

The primary targets of the compound “3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol” are currently unknown. This compound is structurally similar to other triazine derivatives, which have been found to bind with high affinity to multiple receptors . The specific role of these targets would depend on their biological function and could range from enzymatic activity modulation to signal transduction interference.

Mode of Action

Based on its structural similarity to other triazine derivatives, it may interact with its targets by forming non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions could lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

Other triazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazine derivatives may affect a wide range of biochemical pathways, although the specific pathways affected would depend on the compound’s targets.

Result of Action

Given the wide range of biological activities exhibited by other triazine derivatives, the effects could potentially include changes in cell signaling, gene expression, enzymatic activity, and cell proliferation .

Eigenschaften

IUPAC Name |

3-(4-ethoxyanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNYPBKGRUFDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-cyanoacetamide](/img/structure/B2385514.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)

![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)